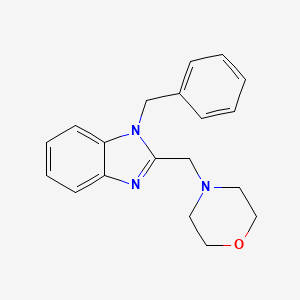

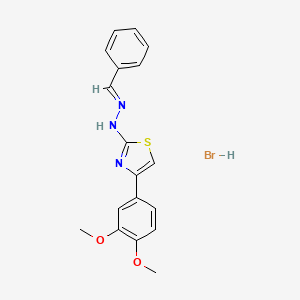

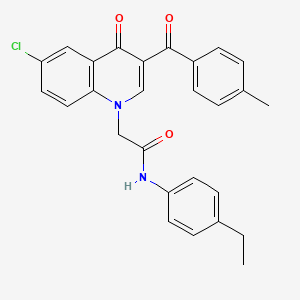

![molecular formula C26H22FN5O4S B2814474 3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866015-66-9](/img/structure/B2814474.png)

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .

Synthesis Analysis

Pyrimidine derivatives are synthesized using a variety of methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on similar pyrimidine and thienopyrimidine derivatives highlights the synthetic pathways and chemical properties that may be relevant to the compound . For instance, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid through Michael-like 1,4-conjugate hydrocyanation adducts shows the potential for creating bioactive molecules with unique interactions due to the presence of fluorine atoms (Sukach et al., 2015). This research indicates the versatility of pyrimidine structures in synthesizing compounds with potential biological activities.

Biological Activities

The antimicrobial activities of thieno[2,3-d]pyrimidine derivatives, as demonstrated by Kolisnyk et al. (2015), suggest that compounds with similar backbones could possess significant biological properties (Kolisnyk et al., 2015). This is particularly relevant for drug discovery efforts focusing on new antimicrobial agents.

Structural Analysis and Applications

The structural analysis of pyridopyrimidines and their synthesis from aminopyridine carboxylic acids, as discussed by Gelling and Wibberley (1969), provides a foundation for understanding the chemical behavior and potential applications of pyrimidine derivatives in medicinal chemistry (Gelling & Wibberley, 1969). Such studies underscore the importance of pyrimidine and thienopyrimidine cores in developing new chemical entities with diverse biological activities.

Mécanisme D'action

Target of Action

It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for F1601-0557.

Mode of Action

Compounds with similar structures have been found to interact with amino acids present in the active site of enzymes , suggesting that F1601-0557 might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to interact with enzymes, potentially affecting various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit diverse biological activities , suggesting that F1601-0557 might have a broad range of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN5O4S/c1-14-6-5-7-19-28-17(12-20(33)31(14)19)13-30-25-21(15(2)22(37-25)24(35)29(3)4)23(34)32(26(30)36)18-10-8-16(27)9-11-18/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCGGMDZQKYQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C(=C(S4)C(=O)N(C)C)C)C(=O)N(C3=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

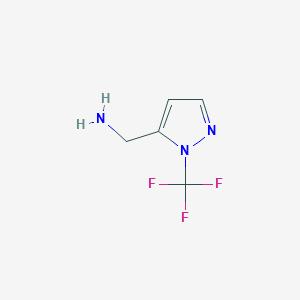

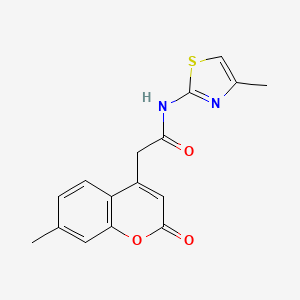

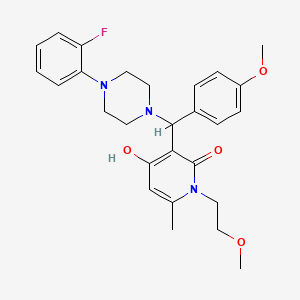

![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)

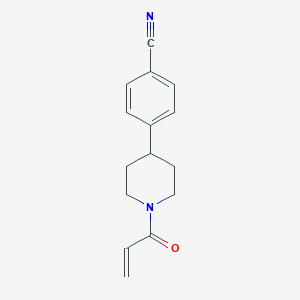

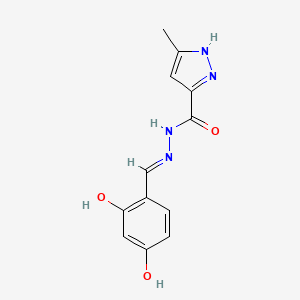

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)

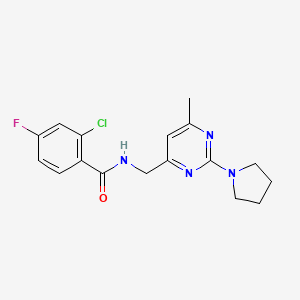

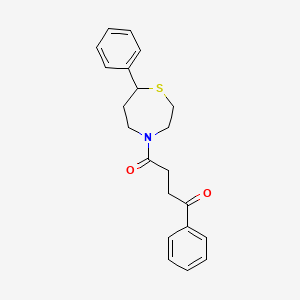

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)

![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)